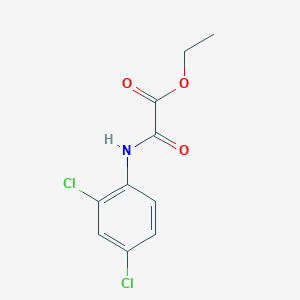

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

Beschreibung

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate is a substituted oxoacetate ester characterized by a 2,4-dichloroaniline moiety. The 2,4-dichloro substitution on the aniline ring introduces strong electron-withdrawing effects, enhancing electrophilicity at the keto carbonyl group. Such structural features make it a valuable intermediate for synthesizing heterocycles or bioactive molecules targeting enzymes or receptors sensitive to halogenated motifs .

Eigenschaften

IUPAC Name |

ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-2-16-10(15)9(14)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUUNEWBCZFVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324255 | |

| Record name | ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15313-47-0 | |

| Record name | NSC406136 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Solvent Effects

Catalytic Enhancements

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the aniline ring.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate has several scientific research applications:

Chemistry: It is used

Biologische Aktivität

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

- Chemical Formula : C10H9Cl2NO3

- Molecular Weight : 262.09 g/mol

- CAS Number : 15313-47-0

The synthesis of this compound typically involves the reaction of 2,4-dichloroaniline with ethyl chlorooxoacetate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | FXa Inhibition | In vitro assays | Demonstrated significant inhibition of FXa activity with IC50 values indicating potency suitable for therapeutic use. |

| Study B | Anti-inflammatory | Cytokine assays | Reduced levels of pro-inflammatory cytokines in human cell lines. |

| Study C | Antimicrobial | Disk diffusion method | Showed inhibitory effects against Gram-positive bacteria at varying concentrations. |

Case Studies

- Case Study on Anticoagulation : In a controlled study involving animal models, this compound was administered to assess its efficacy in preventing thrombus formation. Results indicated a marked reduction in thrombus size compared to control groups, supporting its potential as an anticoagulant agent .

- Case Study on Inflammation : Another study evaluated the compound's effect on inflammation using a murine model of acute inflammation. The administration resulted in decreased edema and inflammatory cell infiltration, suggesting beneficial effects in inflammatory conditions .

- Case Study on Antimicrobial Effects : A recent investigation tested the compound against various bacterial strains. Results showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential role as an antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing vs. donating groups: The 2,4-dichloro substitution in the target compound enhances electrophilicity compared to alkyl-substituted analogs (e.g., sodium 2-(2,6-diethylanilino)-2-oxoacetate), which may reduce reactivity in nucleophilic acyl substitution reactions .

- Halogen effects: Fluorine (smaller size, high electronegativity) in Ethyl 2-(4-fluoroanilino)-2-oxoacetate may improve metabolic stability compared to bulkier chloro substituents, as seen in agricultural applications at lower ppm doses (1500–2000 ppm) .

- Heterocyclic derivatives: Replacement of the aniline ring with a thiazole () or indole () alters solubility and target specificity. For example, thiazole-containing analogs exhibit potent anticancer activity (IC₅₀ < 1 μM) , whereas the dichloroanilino derivative’s bioactivity remains less characterized in the provided evidence.

Key Observations :

- The target compound’s synthesis would require optimized stoichiometry and temperature control, similar to , to achieve high yields.

Q & A

Q. What is a reliable method for synthesizing Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate?

A common approach involves reacting 2,4-dichloroaniline with ethyl 2-chloro-2-oxoacetate under mild conditions. Evidence from analogous syntheses (e.g., Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate ) suggests using dichloromethane (DCM) as a solvent, triethylamine (TEA) as a base, and maintaining a low temperature (0°C) during reagent addition . After stirring at room temperature, the product is isolated via aqueous workup (e.g., washing with K₂CO₃) and purified by recrystallization or chromatography. Yield optimization may require adjusting stoichiometry or reaction time .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the structure (e.g., δ ~8.4–8.9 ppm for NH protons in dichloroanilino derivatives) .

- LC-MS : To verify molecular weight (e.g., [M+H]+ calculated for C₁₀H₈Cl₂NO₃: 264.0; observed: 264.2) .

- IR Spectroscopy : Peaks near 1708 cm⁻¹ (C=O stretch) and 1649 cm⁻¹ (amide C=O) .

Q. What safety precautions are recommended for handling this compound?

Standard laboratory safety protocols apply:

Q. Are there documented biological applications for structurally similar compounds?

Yes. Ethyl 2-(4-fluoroanilino)-2-oxoacetate has been tested as a chemical male sterility agent in plants, suggesting potential agrochemical applications. Bioactivity studies often involve dose-response experiments (e.g., 1500–2000 ppm) and phenotypic analysis .

Advanced Research Questions

Q. How can synthesis yields be optimized when scaling up production?

Contradictory yields in similar syntheses (e.g., 48% vs. 78.6% ) highlight the impact of reaction conditions:

Q. How can crystallography aid in understanding this compound’s structural properties?

X-ray diffraction (e.g., monoclinic P21/c space group for 2-hydroxyethyl 2-(2,4-dichloroanilino)-4,4-dimethyl-6-oxocyclohex-1-enecarbodithioate ) provides bond lengths, angles, and packing interactions. Such data informs solubility predictions and polymorph screening .

Q. What strategies are effective for derivatizing this compound to enhance bioactivity?

- Protecting groups : Boc (tert-butoxycarbonyl) groups stabilize reactive amines during functionalization .

- Substituent modification : Introducing electron-withdrawing groups (e.g., fluorine) to the anilino ring can alter electronic properties and binding affinity .

Q. How should researchers address discrepancies in reported spectral data?

Contradictions in NMR or MS data may arise from impurities or solvent effects. Cross-validate using:

- High-resolution MS for exact mass confirmation.

- Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to resolve splitting artifacts .

- Control experiments to rule out degradation during analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.